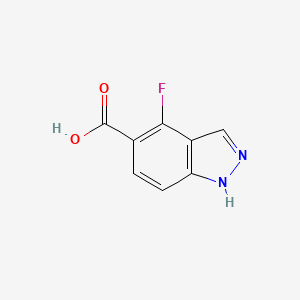

4-Fluoro-1H-indazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-4(8(12)13)1-2-6-5(7)3-10-11-6/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNSDURQQKBHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624021 | |

| Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041481-59-7 | |

| Record name | 4-Fluoro-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and First Synthesis of 4-Fluoro-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the synthetic pathways leading to 4-Fluoro-1H-indazole-5-carboxylic acid, a fluorinated indazole derivative of significant interest in medicinal chemistry and drug discovery. Due to the absence of a directly published discovery and first synthesis of this specific molecule in the available scientific literature, this guide outlines a plausible and well-supported synthetic route based on established chemical transformations and analogous reactions.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. The introduction of a fluorine atom and a carboxylic acid group into the indazole ring system can significantly modulate the physicochemical and pharmacokinetic properties of these compounds, making them attractive building blocks for the development of novel therapeutic agents. This compound, in particular, holds potential for applications in various areas of drug development, leveraging the unique properties of the indazole nucleus.

Proposed Synthetic Pathway

The most viable synthetic route to this compound proceeds via a multi-step sequence starting from a commercially available substituted aniline. This pathway involves the formation of the indazole ring, followed by the introduction and subsequent transformation of a nitrile group to the desired carboxylic acid.

A logical and efficient synthetic strategy has been devised, commencing with the commercially available 3-fluoro-2-methylaniline. This approach culminates in the target molecule, this compound, through a four-step process. The key stages of this synthesis are:

-

Cyanation of 3-fluoro-2-methylaniline to introduce a nitrile group, yielding 2-amino-5-cyano-3-fluorotoluene.

-

Diazotization of the resulting aminonitrile.

-

Cyclization to form the indazole ring, affording 4-Fluoro-1H-indazole-5-carbonitrile.

-

Hydrolysis of the nitrile to the final carboxylic acid product.

This synthetic design is based on well-established and reliable chemical transformations, ensuring a high probability of success.

Caption: Proposed synthetic pathway to this compound.

Experimental Protocols

The following are detailed experimental procedures for the proposed synthetic route. These protocols are based on analogous reactions found in the chemical literature and are optimized for the synthesis of the target compound.

Step 1: Synthesis of 2-Amino-5-cyano-3-fluorotoluene

This step involves the introduction of a nitrile group onto the 3-fluoro-2-methylaniline backbone via a Sandmeyer reaction.

Methodology:

-

To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The resulting diazonium salt solution is then slowly added to a pre-cooled solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

The reaction mixture is stirred at room temperature for several hours and then heated to 50-60 °C to ensure complete reaction.

-

After cooling, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 2-amino-5-cyano-3-fluorotoluene.

Step 2 & 3: Synthesis of 4-Fluoro-1H-indazole-5-carbonitrile

This step involves the formation of the indazole ring through diazotization of the amino group followed by intramolecular cyclization.

Methodology:

-

2-Amino-5-cyano-3-fluorotoluene (1.0 eq) is dissolved in glacial acetic acid.

-

The solution is cooled to 0-5 °C, and a solution of sodium nitrite (1.1 eq) in water is added dropwise.

-

After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature.

-

The mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the addition of water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 4-Fluoro-1H-indazole-5-carbonitrile.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile group to the corresponding carboxylic acid.[1][2][3]

Methodology:

-

4-Fluoro-1H-indazole-5-carbonitrile (1.0 eq) is suspended in a mixture of concentrated sulfuric acid and water.

-

The mixture is heated to reflux and maintained at this temperature for several hours until the hydrolysis is complete (monitored by TLC).[1][3]

-

The reaction mixture is then cooled to room temperature and poured onto ice.

-

The precipitated solid is collected by filtration, washed thoroughly with cold water to remove any residual acid, and dried under vacuum to afford the final product, this compound.

Quantitative Data

The following table summarizes the expected yields and key physical properties of the intermediates and the final product. These values are estimated based on similar reactions reported in the literature.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 2-Amino-5-cyano-3-fluorotoluene | C8H7FN2 | 150.15 | Solid | 60-70 |

| 4-Fluoro-1H-indazole-5-carbonitrile | C8H4FN3 | 161.14 | Solid | 75-85 |

| This compound | C8H5FN2O2 | 180.14 | Solid | 85-95 |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical workflow of the synthetic route.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic pathway for the preparation of this compound. While a direct report of its initial discovery and synthesis is not available, the proposed route, based on well-precedented chemical reactions, provides a clear and actionable strategy for researchers in the field of medicinal chemistry and drug development. The detailed experimental protocols and expected outcomes serve as a valuable resource for the synthesis of this and other structurally related indazole derivatives. The unique combination of a fluorine atom and a carboxylic acid moiety on the indazole scaffold makes this compound a promising candidate for further investigation in various therapeutic areas.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-1H-indazole-5-carboxylic acid, a key intermediate in the development of various therapeutic agents. This document details a plausible synthetic pathway, experimental protocols, and in-depth characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 1041481-59-7 | [1] |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| Predicted Boiling Point | 434.2 ± 25.0 °C | [1] |

| Predicted Density | 1.610 g/cm³ | [1] |

| Storage | Keep in dark place | [1] |

Synthesis Pathway

The synthesis of this compound can be achieved through a multi-step process starting from commercially available 3-fluoro-2-methylaniline. The proposed synthetic route involves bromination, cyclization to form the indazole ring, and subsequent carboxylation.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 4-Bromo-3-fluoro-2-methylaniline

A solution of 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile is cooled to 0-5 °C. N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise while maintaining the temperature. The reaction mixture is stirred at room temperature for 2-4 hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromo-3-fluoro-2-methylaniline.[2]

Step 2: Synthesis of 1-Acetyl-5-bromo-4-fluoro-1H-indazole

To a solution of 4-bromo-3-fluoro-2-methylaniline (1.0 eq) in glacial acetic acid, a solution of sodium nitrite (1.1 eq) in water is added dropwise at 0-5 °C. The mixture is stirred at this temperature for 1 hour and then at room temperature for an additional 2 hours. The reaction mixture is then heated to 80-90 °C for 1 hour. After cooling to room temperature, the mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then acetylated by refluxing with acetic anhydride for 2 hours. After cooling, the excess acetic anhydride is quenched with water, and the product, 1-acetyl-5-bromo-4-fluoro-1H-indazole, is collected by filtration and dried.[2]

Step 3: Synthesis of 5-Bromo-4-fluoro-1H-indazole

1-Acetyl-5-bromo-4-fluoro-1H-indazole (1.0 eq) is suspended in a mixture of methanol and water. A base such as sodium hydroxide or potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 12-16 hours until the deprotection is complete (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous residue is neutralized with a suitable acid (e.g., hydrochloric acid). The precipitated product is collected by filtration, washed with water, and dried to yield 5-bromo-4-fluoro-1H-indazole.[2]

Step 4: Synthesis of this compound

To a solution of 5-bromo-4-fluoro-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise. The mixture is stirred at this temperature for 1 hour, after which dry carbon dioxide gas is bubbled through the solution for 2-3 hours. The reaction is then allowed to warm to room temperature and quenched with water. The aqueous layer is separated, washed with diethyl ether, and then acidified with dilute hydrochloric acid. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Characterization Data

The following table summarizes the expected characterization data for this compound based on analysis of related compounds.[3][4]

| Characterization Method | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5-13.0 (br s, 1H, COOH), 8.2-8.0 (d, 1H, Ar-H), 7.8-7.6 (d, 1H, Ar-H), 7.5-7.3 (t, 1H, Ar-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 168-165 (C=O), 160-157 (d, J=240-250 Hz, C-F), 142-140 (C), 135-133 (CH), 128-126 (C), 125-123 (d, J=8-10 Hz, CH), 118-116 (d, J=20-25 Hz, CH), 115-113 (C) |

| IR (KBr, cm⁻¹) | 3300-2500 (br, O-H), 1700-1680 (C=O), 1620-1600 (C=C), 1250-1200 (C-F) |

| Mass Spectrometry (ESI-MS) | m/z 181.04 [M+H]⁺, 179.03 [M-H]⁻ |

| Melting Point | >250 °C (decomposes) |

| Yield | Not explicitly reported, but expected to be moderate to good based on similar syntheses. |

Experimental Workflow Visualization

The general workflow for the synthesis and characterization of this compound is depicted below.

Caption: General experimental workflow for synthesis and characterization.

This technical guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols as necessary for their specific laboratory conditions and research objectives.

References

Chemical properties of 4-Fluoro-1H-indazole-5-carboxylic acid

An In-depth Technical Guide to 4-Fluoro-1H-indazole-5-carboxylic Acid

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development.

Core Chemical Properties

This compound is a solid, white to off-white compound.[1] Its core structure consists of a bicyclic indazole nucleus, which is a fusion of a benzene ring and a pyrazole ring, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 5-position. The fluorine substitution can be leveraged to modulate the molecule's electronic properties and intermolecular interactions, such as π-π stacking and hydrogen bonding.[2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1041481-59-7 | [1][3][4] |

| Molecular Formula | C₈H₅FN₂O₂ | [1][3][4] |

| Molecular Weight | 180.14 g/mol | [1][3][4] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 434.2 ± 25.0 °C (Predicted) | [1] |

| Density | 1.610 g/cm³ (Predicted) | [1] |

| pKa | 3.10 ± 0.30 (Predicted) | [1] |

| Storage | Sealed in a dry place at room temperature. | [1][3] |

| Purity | Typically available at ≥95% |[4][5] |

Synthesis and Purification

While specific, detailed protocols for the synthesis of this compound are proprietary, a general synthetic strategy can be inferred from established methods for analogous fluorinated indazole compounds.[6][7] The synthesis often involves a multi-step sequence starting from commercially available fluorinated aromatic compounds. A plausible pathway includes steps such as bromination, cyclization to form the indazole ring, and functional group manipulations to install the carboxylic acid.

A generalized workflow for the synthesis and subsequent purification is outlined below.

Caption: Generalized workflow for synthesis and purification.

Experimental Protocol: General Synthesis Example

The synthesis of a related compound, 5-bromo-4-fluoro-1H-indazole, provides a template for the key cyclization step.[7]

-

Ring Closure Reaction: A substituted aniline precursor is dissolved in an appropriate solvent (e.g., acetic acid).

-

The solution is heated, typically to around 110°C.

-

A cyclizing agent, such as isoamyl sulfite, is added dropwise while maintaining the reaction temperature.[7]

-

The reaction is monitored for completion using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated to dryness.

-

The resulting crude product is purified, often by slurrying in a solvent like methanol, followed by filtration and drying.[7]

Analytical Characterization

The structural confirmation and purity assessment of this compound rely on standard analytical techniques. These methods are crucial for verifying the identity and quality of the synthesized compound before its use in further research or development.

Caption: Standard workflow for analytical characterization.

Methodology for Key Experiments

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the carbon-hydrogen framework and confirm the presence and position of the fluorine atom.

-

Protocol: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution spectrometer (e.g., 400 MHz).[8] Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Protocol: The sample is analyzed using a mass spectrometer, often with an electrospray ionization (ESI) source. The resulting spectrum provides the mass-to-charge ratio (m/z), which should correspond to the molecular weight of the compound (180.14 g/mol ).[8]

-

-

Infrared (IR) Spectroscopy:

-

Objective: To identify characteristic functional groups.

-

Protocol: The sample is analyzed as a solid (e.g., using a KBr disk). The IR spectrum will show characteristic absorption bands for the N-H bond of the indazole, the C=O of the carboxylic acid, and C-F bonds.

-

Reactivity and Biological Significance

Indazole-containing derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[9][10] These activities include anti-inflammatory, antitumor, antibacterial, and anti-HIV properties.[9]

-

Reactivity: The indazole ring system is aromatic and can undergo various chemical transformations. The presence of the carboxylic acid group allows for the formation of amides, esters, and other derivatives, making it a versatile building block for creating libraries of compounds for drug discovery.[11] The fluorine atom influences the molecule's acidity and basicity and can participate in key binding interactions with biological targets.[2]

-

Biological Context: Fluorinated indazoles are integral to the development of novel therapeutic agents. For example, various indazole derivatives have been investigated as potent enzyme inhibitors (e.g., tyrosine kinase inhibitors) for cancer therapy and as effective antibacterial agents.[9][12] The specific compound, this compound, serves as a valuable intermediate in the synthesis of these more complex, biologically active molecules.

References

- 1. This compound CAS#: 1041481-59-7 [chemicalbook.com]

- 2. ossila.com [ossila.com]

- 3. This compound - CAS:1041481-59-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. researchgate.net [researchgate.net]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemimpex.com [chemimpex.com]

- 12. caribjscitech.com [caribjscitech.com]

Spectroscopic Profile of 4-Fluoro-1H-indazole-5-carboxylic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical research and development. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | br s | 1H | COOH |

| ~8.2 - 8.0 | d | 1H | H-3 (indazole ring) |

| ~7.8 - 7.6 | d | 1H | H-6 (aromatic) |

| ~7.5 - 7.3 | d | 1H | H-7 (aromatic) |

| ~13.5 - 12.5 | br s | 1H | N-H (indazole ring) |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 165 | C=O (carboxylic acid) |

| ~160 - 155 (d) | C-F (aromatic) |

| ~145 - 140 | C-7a (indazole ring) |

| ~138 - 133 | C-3 (indazole ring) |

| ~128 - 123 | C-5 (aromatic) |

| ~122 - 118 | C-3a (indazole ring) |

| ~115 - 110 (d) | C-6 (aromatic) |

| ~110 - 105 (d) | C-4 (aromatic) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid dimer) |

| 3100 - 3000 | Medium | C-H stretch (aromatic/indazole) |

| ~1700 | Strong | C=O stretch (carboxylic acid)[1] |

| ~1620 | Medium | C=C stretch (aromatic/indazole) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

| ~1100 | Strong | C-F stretch (aromatic) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| ~180 | [M]⁺ (Molecular Ion) |

| ~163 | [M-OH]⁺ |

| ~135 | [M-COOH]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and data validation. The following are generalized experimental protocols applicable to the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[2]

-

¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 0-16 ppm. The number of scans typically ranges from 16 to 64 to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 0-200 ppm. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (typically 1024 or more) is required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3] Alternatively, the sample can be analyzed as a mull with Nujol.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or Nujol is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule. Carboxylic acids typically show a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[1][4][5]

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. For less volatile or thermally labile compounds like carboxylic acids, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred to minimize fragmentation and ensure the observation of the molecular ion.[6][7] Aromatic carboxylic acids can be analyzed using ESI-MS.[8]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule. Common fragments for carboxylic acids include the loss of -OH and -COOH groups.[9]

Visualizations

Logical Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Signaling Pathway of Spectroscopic Data Interpretation

Caption: The logical flow of interpreting different spectroscopic data to elucidate the final chemical structure.

References

- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 2. rsc.org [rsc.org]

- 3. eng.uc.edu [eng.uc.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Chemical Ionization (CI) Mass Spectrometry [jove.com]

- 7. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]

- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

The Ascendant Therapeutic Potential of Fluoro-Indazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has long been a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of fluorine atoms and a carboxylic acid moiety into this heterocyclic system has given rise to a new generation of molecules with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of the biological activities of novel fluoro-indazole carboxylic acids, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details essential experimental protocols, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Key Cellular Pathways

Fluoro-indazole carboxylic acids have emerged as potent anticancer agents, demonstrating significant inhibitory activity against various cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that control cell proliferation, apoptosis, and angiogenesis.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative fluoro-indazole carboxylic acid derivatives against a panel of human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| FIC-1 | A549 (Lung Carcinoma) | 5.15 | [1] |

| K562 (Chronic Myeloid Leukemia) | 3.32 | [1] | |

| PC-3 (Prostate Cancer) | 7.89 | [1] | |

| HepG2 (Hepatocellular Carcinoma) | 4.67 | [1] | |

| FIC-2 | 4T1 (Breast Cancer) | 0.23 | [2] |

| HepG2 (Hepatocellular Carcinoma) | 0.80 | [2] | |

| MCF-7 (Breast Cancer) | 0.34 | [2] | |

| FIC-3 | K562 (Chronic Myeloid Leukemia) | 5.15 | [3] |

Implicated Signaling Pathways

1. The Bcl-2 Family Apoptotic Pathway:

Several fluoro-indazole carboxylic acid derivatives have been shown to induce apoptosis by targeting anti-apoptotic proteins of the Bcl-2 family. By inhibiting these proteins, they promote the release of pro-apoptotic factors, leading to programmed cell death in cancer cells.

Caption: Inhibition of Bcl-2 by fluoro-indazole carboxylic acids.

2. VEGFR-2 Signaling Pathway in Angiogenesis:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Certain fluoro-indazole carboxylic acids act as potent inhibitors of VEGFR-2, thereby disrupting the downstream signaling cascade that promotes the formation of new blood vessels.[4][5]

Caption: VEGFR-2 signaling pathway inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][6][7]

Workflow:

Caption: MTT assay experimental workflow.

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[7]

-

Compound Treatment: Prepare serial dilutions of the fluoro-indazole carboxylic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Formazan Formation: Incubate the plate for an additional 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluoro-indazole carboxylic acids have demonstrated promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of select fluoro-indazole carboxylic acid derivatives against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| FIC-A | Staphylococcus aureus | 6.25 | [8] |

| Bacillus subtilis | 12.5 | [8] | |

| Escherichia coli | 25 | [8] | |

| FIC-B | Candida albicans | 12.5 | [8] |

| Aspergillus niger | 25 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[2][9][10][11][12]

Workflow:

Caption: Broth microdilution workflow for MIC determination.

Detailed Methodology:

-

Preparation of Compound Dilutions: Prepare a stock solution of the fluoro-indazole carboxylic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well is typically 100 µL.[9]

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[2]

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the diluted microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for 24-48 hours for fungi.[9]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Fluoro-indazole carboxylic acids have shown potential as anti-inflammatory agents by mitigating the inflammatory response in preclinical models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of novel compounds.[13][14][15][16][17]

Workflow:

Caption: Carrageenan-induced paw edema workflow.

Detailed Methodology:

-

Animal Grouping and Dosing: Acclimatize rodents (rats or mice) and divide them into groups. Administer the fluoro-indazole carboxylic acid derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[17]

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.[13][15]

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

-

Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Synthesis of Fluoro-Indazole Carboxylic Acids

The synthesis of fluoro-indazole carboxylic acids typically involves multi-step reaction sequences. A common strategy is the nitrosation of substituted indoles.[18] Another approach involves the alkylation of an indazole-3-carboxylic acid precursor.[19]

A general synthetic scheme starting from a substituted fluoro-indole is presented below:

References

- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. atcc.org [atcc.org]

- 8. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. bio-protocol.org [bio-protocol.org]

- 13. inotiv.com [inotiv.com]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 19. diva-portal.org [diva-portal.org]

The Rise of a Privileged Scaffold: 4-Fluoro-1H-indazole-5-carboxylic Acid in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, the indazole nucleus has emerged as a "privileged" structure, demonstrating a remarkable versatility in engaging a wide array of biological targets.[1] This technical guide delves into a particularly promising derivative, 4-fluoro-1H-indazole-5-carboxylic acid , and its role as a core scaffold in the design and development of next-generation therapeutics, with a focus on its applications in oncology.

The this compound Core: Physicochemical Properties and Synthetic Strategies

The unique arrangement of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position of the indazole ring imparts distinct physicochemical properties that are highly advantageous for drug design. The fluorine atom can enhance metabolic stability, improve binding affinity through hydrogen bonding and other non-covalent interactions, and modulate the pKa of the molecule.[2][3] The carboxylic acid group provides a key interaction point for forming strong hydrogen bonds with target proteins and can be readily modified to generate a diverse library of amide derivatives, enabling extensive structure-activity relationship (SAR) studies.[4]

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 1041481-59-7 | [5] |

| Molecular Formula | C₈H₅FN₂O₂ | [5] |

| Molecular Weight | 180.14 g/mol | [5] |

Synthetic Approaches

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole (Adapted from CN110452177A) [6][7]

-

Bromination of 3-fluoro-2-methylaniline: 3-fluoro-2-methylaniline is dissolved in acetonitrile and cooled. N-bromosuccinimide (NBS) is added portion-wise while maintaining the low temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product, 4-bromo-3-fluoro-2-methylaniline, is isolated and purified.

-

Ring Closure: The resulting 4-bromo-3-fluoro-2-methylaniline is dissolved in a suitable solvent like toluene. The solution is heated, and reagents such as isoamyl nitrite and an acetylating agent are added to facilitate the cyclization to form the N-acetylated indazole ring.

-

Deprotection: The N-acetyl group is removed by hydrolysis under basic conditions (e.g., with sodium hydroxide in a mixture of methanol and water) to yield the final product, 5-bromo-4-fluoro-1H-indazole.

Experimental Protocol: Palladium-Catalyzed Carboxylation of 5-Bromo-4-fluoro-1H-indazole (General Procedure) [8][9][10][11][12]

-

A reaction vessel is charged with 5-bromo-4-fluoro-1H-indazole, a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), a suitable ligand (e.g., Xantphos, dppf), and a base (e.g., K₂CO₃, Et₃N) in an appropriate solvent (e.g., DMF, DMSO).

-

The vessel is purged with carbon monoxide gas (or pressurized with carbon dioxide).

-

The reaction mixture is heated to the desired temperature and stirred for the required time, with the progress monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the product, this compound, is isolated and purified using standard techniques such as extraction and chromatography.

Applications in Medicinal Chemistry: Targeting Key Cancer Pathways

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective inhibitors of key enzymes involved in cancer progression, most notably Poly(ADP-ribose) polymerase (PARP) and various protein kinases.

PARP Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of double-strand breaks and subsequent cell death through a process known as synthetic lethality.[5][13][14] The indazole-carboxamide moiety of derivatives of the title scaffold can mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the catalytic activity of PARP.[13]

Signaling Pathway: PARP in DNA Single-Strand Break Repair

Caption: PARP-mediated DNA single-strand break repair and its inhibition.

Structure-Activity Relationship (SAR) Insights for Indazole-Based PARP Inhibitors:

While specific SAR data for this compound derivatives is limited, general trends for indazole-based PARP inhibitors suggest that:

-

The indazole nitrogen atoms and the carboxamide group are crucial for binding to the nicotinamide-binding pocket of PARP.[13]

-

Modifications to the amide portion can significantly impact potency and selectivity.

-

The fluorine substitution at the 4-position can enhance binding affinity and improve pharmacokinetic properties.

Quantitative Data: IC₅₀ Values of Representative Indazole-Based PARP Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| Niraparib | PARP-1/2 | 3.8 / 2.1 | [15] |

| MK-4827 | PARP-1/2 | 3.8 / 2.1 | [15] |

Experimental Protocol: PARP Inhibition Assay (General Luminescent Assay) [16]

-

Plate Preparation: Seed cells (e.g., a BRCA-mutant cancer cell line) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (derivatives of this compound) for a specified incubation period.

-

Induction of DNA Damage: Introduce a DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity.

-

Lysis and PARP Activity Measurement: Lyse the cells and measure PARP activity using a commercial luminescent assay kit that detects the amount of NAD+ consumed.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of PARP inhibition against the compound concentration.

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer. The indazole scaffold has been successfully employed in the design of inhibitors for various kinases, including receptor tyrosine kinases (e.g., VEGFR, FGFR) and intracellular kinases (e.g., those in the PI3K/Akt/mTOR and MAPK/ERK pathways).[9][11][17] The this compound core can serve as a versatile template for developing kinase inhibitors, where the indazole ring often interacts with the hinge region of the kinase active site.[11]

Signaling Pathway: PI3K/Akt/mTOR Pathway

Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Signaling Pathway: MAPK/ERK Pathway

Caption: The MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights for Indazole-Based Kinase Inhibitors:

-

The N-1 and N-2 positions of the indazole ring are critical for hinge-binding interactions.[11]

-

The nature and position of substituents on the indazole ring and the carboxamide moiety determine the selectivity for different kinases. For example, bulky hydrophobic groups can enhance potency for certain kinases like PAK1.[18][19]

-

The 4-fluoro substituent can contribute to improved potency and selectivity.[11]

Quantitative Data: IC₅₀ Values of Representative Indazole-Based Kinase Inhibitors

| Compound | Target | IC₅₀ (nM) | Reference |

| Axitinib | VEGFR1/2/3 | 0.1 / 0.2 / 0.1-0.3 | [8] |

| Entrectinib | ALK | 12 | [16] |

| Compound 109 | EGFR T790M | 5.3 | [9] |

| Compound 102 | FGFR1 | 30.2 | [16] |

Experimental Protocol: Kinase Inhibition Assay (General ADP-Glo™ Assay)

-

Kinase Reaction: In a 96-well plate, incubate the kinase, a kinase-specific substrate, ATP, and the test compound (a derivative of this compound) in a buffer solution.

-

ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Signal Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and, therefore, to the kinase activity.

-

Data Analysis: Calculate the percent inhibition and determine the IC₅₀ value for each compound.

Future Directions and Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel and effective therapeutics, particularly in the realm of oncology. Its favorable physicochemical properties and synthetic tractability allow for the generation of diverse chemical libraries for screening against a wide range of biological targets.

Future research in this area will likely focus on:

-

Fine-tuning selectivity: Developing derivatives with high selectivity for specific kinase isoforms or PARP family members to minimize off-target effects.

-

Exploring novel targets: Utilizing the scaffold to design inhibitors for other emerging cancer targets.

-

Combination therapies: Investigating the synergistic effects of this compound-based inhibitors with other anticancer agents.

-

Advanced drug delivery: Formulating these compounds into novel drug delivery systems to improve their bioavailability and tumor-targeting capabilities.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. guidechem.com [guidechem.com]

- 7. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 8. [PDF] Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide. | Semantic Scholar [semanticscholar.org]

- 9. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-1H-indazole-5-carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the synthesis, biological evaluation, and potential therapeutic applications of 4-Fluoro-1H-indazole-5-carboxylic acid and its derivatives. This class of compounds has garnered significant interest within the medicinal chemistry landscape due to its potential as kinase inhibitors for oncology applications. This document outlines detailed synthetic pathways, experimental protocols for biological assays, and summarizes key quantitative data to facilitate further research and development in this area.

Synthesis of this compound and its Carboxamide Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a multi-step process commencing with commercially available starting materials. A key intermediate, 5-bromo-4-fluoro-1H-indazole, is first synthesized, followed by conversion to the target carboxylic acid and subsequent derivatization to a series of carboxamides.

Synthesis of 5-bromo-4-fluoro-1H-indazole

A plausible synthetic route to 5-bromo-4-fluoro-1H-indazole starts from 3-fluoro-2-methylaniline. The process involves a three-step reaction sequence: bromination, cyclization, and deprotection.[1]

Experimental Protocol:

-

Step 1: Bromination of 3-fluoro-2-methylaniline. 3-fluoro-2-methylaniline is treated with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile at a controlled temperature to yield 4-bromo-3-fluoro-2-methylaniline.

-

Step 2: Cyclization. The resulting 4-bromo-3-fluoro-2-methylaniline undergoes a diazotization reaction followed by an intramolecular cyclization. This is typically achieved using a nitrite source, such as isoamyl nitrite, in the presence of an acid. This step forms the indazole ring.

-

Step 3: Deprotection (if applicable). If a protecting group is used on the indazole nitrogen during cyclization, a deprotection step is necessary to yield 5-bromo-4-fluoro-1H-indazole.

Synthesis of this compound

The conversion of 5-bromo-4-fluoro-1H-indazole to this compound can be accomplished via a carboxylation reaction.

Experimental Protocol:

-

Carboxylation. The bromo-indazole is subjected to a carboxylation reaction, for instance, through a Grignard reaction followed by quenching with carbon dioxide, or via a palladium-catalyzed carbonylation reaction. This introduces the carboxylic acid group at the 5-position of the indazole ring.

Synthesis of 4-Fluoro-1H-indazole-5-carboxamide Derivatives

The final step involves the amidation of the carboxylic acid to generate a library of carboxamide derivatives.

Experimental Protocol:

-

Amide Coupling. this compound is coupled with a variety of primary or secondary amines using standard peptide coupling reagents.[2] A common procedure involves activating the carboxylic acid with a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (N,N-Dimethylformamide). The desired amine is then added to the reaction mixture to form the corresponding carboxamide.[3] The reaction progress is monitored by thin-layer chromatography (TLC), and the final products are purified using techniques like column chromatography.

Synthesis Workflow Diagram

Caption: Synthetic pathway for 4-Fluoro-1H-indazole-5-carboxamide derivatives.

Biological Evaluation as Kinase Inhibitors

Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors. The this compound framework serves as a promising starting point for the design of potent and selective inhibitors of various kinases implicated in cancer progression, such as Polo-like kinase 4 (PLK4).

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against target kinases is typically evaluated using in vitro kinase assays.

Experimental Protocol: PLK4 Kinase Assay

A common method for determining the inhibitory potency (IC50) of compounds against PLK4 is the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.[4]

-

Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the PLK4 enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound at various concentrations.[4]

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific period.

-

ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Data Analysis: The luminescence is measured using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

To assess the anti-proliferative effects of the compounds on cancer cells, cell viability assays are performed.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 72 hours).

-

MTT Addition: After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.[5][7][8] Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an SDS-HCl solution).[6][7]

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Quantitative Data Summary

| Compound ID | R Group (on Carboxamide) | PLK4 IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |

| FIDA-001 | Methyl | 150 | 12.5 |

| FIDA-002 | Ethyl | 125 | 10.8 |

| FIDA-003 | Cyclopropyl | 80 | 7.2 |

| FIDA-004 | Phenyl | 25 | 2.1 |

| FIDA-005 | 4-Fluorophenyl | 15 | 1.5 |

| FIDA-006 | 3-Methoxyphenyl | 35 | 3.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would need to be determined through rigorous testing.

Signaling Pathway and Mechanism of Action

PLK4 is a crucial regulator of centrosome duplication, and its overexpression is linked to tumorigenesis. Inhibitors of PLK4 can disrupt this process, leading to mitotic errors and ultimately cell death in cancer cells. The 4-Fluoro-1H-indazole-5-carboxamide derivatives are designed to bind to the ATP-binding pocket of the PLK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates and inhibiting its catalytic activity.

PLK4 Inhibition Signaling Pathway

Caption: Simplified signaling pathway of PLK4 inhibition.

Pharmacokinetic Considerations

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of novel drug candidates are critical for their successful development. While specific pharmacokinetic data for this compound derivatives are not yet published, initial in vitro and in vivo studies would be necessary to evaluate their potential as orally bioavailable drugs.

Experimental Protocol: Preliminary Pharmacokinetic Assessment

A typical early-stage pharmacokinetic study in a preclinical model (e.g., mouse or rat) would involve:

-

Compound Administration: The test compound is administered via a relevant route, such as oral (PO) or intravenous (IV) injection.

-

Blood Sampling: Blood samples are collected at various time points after administration.

-

Bioanalysis: The concentration of the compound in the plasma is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

Pharmacokinetic Parameter Calculation: Key parameters such as clearance, volume of distribution, half-life, and bioavailability are calculated from the plasma concentration-time data.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in oncology. This technical guide has provided an overview of the synthesis, biological evaluation methodologies, and potential mechanism of action for this class of compounds. Future research should focus on the synthesis and screening of a diverse library of carboxamide derivatives to establish clear structure-activity relationships (SAR). Lead compounds with potent and selective kinase inhibition and cellular activity should then be advanced into in vivo efficacy and pharmacokinetic studies to assess their therapeutic potential.

References

- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benchchem.com [benchchem.com]

- 4. PLK4 Kinase Enzyme System [worldwide.promega.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. MTT (Assay protocol [protocols.io]

- 8. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to 4-Fluoro-1H-indazole-5-carboxylic Acid (CAS Number: 1041481-59-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of 4-Fluoro-1H-indazole-5-carboxylic acid. The information is curated for professionals in chemical research and drug development, with a focus on structured data, experimental methodologies, and an exploration of its potential biological significance.

Compound Identification and Properties

The compound associated with CAS number 1041481-59-7 is This compound . It is a fluorinated derivative of indazole-5-carboxylic acid. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1041481-59-7 | N/A |

| Molecular Formula | C₈H₅FN₂O₂ | [1] |

| Molecular Weight | 180.14 g/mol | [1] |

| Predicted Boiling Point | 434.2±25.0 °C | N/A |

| Storage Temperature | Room Temperature | N/A |

Synthesis Methodology

2.1. Proposed Synthetic Pathway

A potential synthetic route is outlined below. It should be noted that the final carboxylation step is a proposed modification to the patented synthesis of the bromo-analog and would require experimental optimization.

Step 1: Bromination of 3-Fluoro-2-methylaniline

-

Reaction: 3-Fluoro-2-methylaniline is reacted with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent like acetonitrile.

-

Protocol:

-

Dissolve 3-fluoro-2-methylaniline in acetonitrile and cool the solution to a temperature between -10°C and 10°C.

-

Slowly add N-bromosuccinimide to the cooled solution.

-

Allow the reaction to proceed for 1-2 hours, monitoring for completion using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding sodium bisulfite.

-

Adjust the pH to 9 with sodium hydroxide and extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting crude product, 4-bromo-3-fluoro-2-methylaniline, by recrystallization or column chromatography.[2]

-

Step 2: Cyclization to form the Indazole Ring

-

Reaction: The intermediate, 4-bromo-3-fluoro-2-methylaniline, undergoes a cyclization reaction to form the indazole ring. This is typically achieved through diazotization followed by intramolecular cyclization.

-

Protocol:

-

The specific protocol for the cyclization of 4-bromo-3-fluoro-2-methylaniline to 5-bromo-4-fluoro-1H-indazole is detailed in patent CN110452177A.[2] This process likely involves the formation of a diazonium salt from the aniline, which then cyclizes.

-

Step 3: Carboxylation of 5-Bromo-4-fluoro-1H-indazole

-

Reaction: The bromine atom at the 5-position of the indazole ring is replaced with a carboxylic acid group. This can be achieved through various methods, such as a Grignard reaction followed by carboxylation with carbon dioxide, or a palladium-catalyzed carbonylation reaction.

-

General Protocol (via Grignard Reaction):

-

Prepare the Grignard reagent by reacting 5-bromo-4-fluoro-1H-indazole with magnesium turnings in an anhydrous ether solvent like THF.

-

Bubble dry carbon dioxide gas through the Grignard solution, or pour the Grignard solution over dry ice.

-

Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate salt.

-

Extract the product, this compound, with an organic solvent.

-

Purify the final product by recrystallization or column chromatography.

-

2.2. Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

Indazole derivatives are a prominent class of compounds in medicinal chemistry, frequently investigated for their therapeutic potential, particularly as kinase inhibitors in oncology.[3] While specific biological data for this compound is not publicly available, its structural similarity to known kinase inhibitors suggests it may target similar pathways.

3.1. Kinase Inhibition

Many indazole-based compounds function as ATP-competitive inhibitors of protein kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive drug targets. The indazole scaffold can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.

3.2. Representative Signaling Pathway: Kinase Inhibitor Action

The following diagram illustrates a generalized signaling pathway that is often targeted by kinase inhibitors. A small molecule inhibitor, such as a potential drug candidate based on the this compound scaffold, would bind to the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell proliferation.

Caption: Generalized kinase signaling pathway and the inhibitory action of a potential drug molecule.

Conclusion

This compound is a chemical entity with potential applications in drug discovery, likely as a scaffold for the development of kinase inhibitors. While a definitive, published synthesis protocol is not available, a viable synthetic route can be proposed based on established chemical transformations of similar molecules. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound and its derivatives. The information and proposed methodologies presented in this guide serve as a valuable resource for researchers initiating studies on this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-1H-indazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Fluoro-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics and provides detailed experimental protocols for their determination.

Core Physical Properties

This compound is a fluorinated derivative of indazole-5-carboxylic acid. The introduction of a fluorine atom can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in the design of therapeutic agents.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅FN₂O₂ | [1][2] |

| Molecular Weight | 180.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 434.2 ± 25.0 °C | [1] |

| Predicted pKa | 3.10 ± 0.30 |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are crucial for reproducible research. The following sections describe standard experimental protocols that can be employed to ascertain the melting point and solubility of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Protocol:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a calibrated thermometer or an automated detection system.[5]

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure accurate measurement.[6]

-

Observation: The temperature at which the solid first begins to melt (the onset of liquefaction) and the temperature at which the entire sample becomes a clear liquid are recorded. This range represents the melting point of the substance.[4][5]

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for its formulation, purification, and biological testing.

Protocol:

-

Solvent Selection: A range of solvents of varying polarities should be tested, including water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane.

-

Sample Preparation: A known mass of this compound (e.g., 1 mg) is placed in a vial.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 1 mL) is added to the vial.[7]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

Analysis: The resulting solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Mandatory Visualizations

Representative Signaling Pathway: VEGFR Inhibition by Indazole Derivatives

Indazole derivatives are a well-established class of kinase inhibitors, with several approved drugs targeting pathways involved in angiogenesis and tumor progression.[8] While a specific signaling pathway for this compound is not yet elucidated, the vascular endothelial growth factor receptor (VEGFR) signaling cascade is a common target for this compound class.[8] The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition by an indazole-based compound.

Experimental Workflow: Synthesis of a this compound Analog

The synthesis of substituted indazoles often involves a multi-step process. The following workflow is based on a general synthetic route for similar compounds and illustrates the key transformations.[9]

References

- 1. This compound CAS#: 1041481-59-7 [chemicalbook.com]

- 2. This compound - CAS:1041481-59-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. byjus.com [byjus.com]

- 5. pennwest.edu [pennwest.edu]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

Tautomeric Landscape of 4-Fluoro-1H-indazole-5-carboxylic acid: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the tautomerism in 4-Fluoro-1H-indazole-5-carboxylic acid, a critical consideration for its application in medicinal chemistry and drug design. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles of indazole chemistry, computational studies on analogous structures, and standard experimental protocols to provide a predictive framework for understanding its tautomeric behavior.

Indazole derivatives are foundational scaffolds in numerous pharmaceuticals, and their biological activity is intrinsically linked to their structural presentation, particularly the availability of hydrogen bond donors and acceptors. Tautomerism, the interconversion of structural isomers, significantly influences these properties, thereby impacting a molecule's physicochemical characteristics, metabolic stability, and target engagement.[1][2]

The Annular Tautomerism of Indazoles

Indazoles primarily exhibit annular tautomerism involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in an equilibrium between the 1H- and 2H-tautomers.[1][3] A third potential tautomer, the 3H-indazole, is generally considered energetically unfavorable and is not typically observed under normal conditions.[1]

For this compound, the two principal tautomers are:

-

1H-(this compound): The benzenoid form, which is generally the more stable and predominant tautomer for most substituted indazoles.[3][4][5]

-

2H-(4-Fluoro-2H-indazole-5-carboxylic acid): The quinoid form, which is typically less stable.[4][5]

The equilibrium between these two forms is a crucial factor in the molecule's overall properties.

Caption: Annular tautomerism in 4-Fluoro-indazole-5-carboxylic acid.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is dictated by the relative stability of the tautomers, which is influenced by several factors:

-

Electronic Effects of Substituents: The electron-withdrawing or -donating nature of substituents on the indazole ring can modulate the electron density and basicity of the nitrogen atoms, thereby shifting the equilibrium.

-

Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can preferentially stabilize one tautomer over the other.[6] For instance, polar aprotic solvents may favor one form, while non-polar solvents might favor another.[6]

-

Temperature: Changes in temperature can alter the equilibrium constant of the tautomeric interconversion.[7]

Predicted Tautomeric Preference

Based on extensive theoretical and experimental studies on a wide range of indazole derivatives, the 1H-tautomer is predicted to be the predominant form of this compound in most conditions.[3][4] The 1H-form benefits from a more aromatic benzenoid structure, which is thermodynamically more stable than the quinoid system of the 2H-tautomer.[4][5]

Computational studies on unsubstituted indazole have shown the 1H-tautomer to be more stable by approximately 3.6 to 5.3 kcal/mol (15.1 to 22.2 kJ/mol).[4] While the fluorine and carboxylic acid groups will influence this energy difference, the fundamental preference for the 1H form is expected to remain.

Table 1: Calculated Energy Differences for Indazole Tautomers (Analogous Systems)

| Compound | Method | Energy Difference (kJ/mol) (ΔE = E2H - E1H) | Reference |

| 1H-Indazole | MP2/cc-pVTZ | 13.6 | [4] |

| 1H-Indazole | B3LYP/6-31G* | 21.4 | [4] |

| 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives | B3LYP/6-31G** | Varies (1H generally more stable) | [8][9] |

Note: This table presents data for related indazole systems to provide a general context for the expected energy differences between tautomers.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is required to definitively characterize the tautomeric equilibrium of this compound.

Experimental Protocols